molecular formula C23H25N3O4S B3296770 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide CAS No. 894016-83-2

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide

Cat. No.: B3296770
CAS No.: 894016-83-2
M. Wt: 439.5 g/mol
InChI Key: OROLTDUFMGSIGA-UHFFFAOYSA-N
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Description

This compound features a central ethanediamide backbone linked to a 4-methyl-1,3-thiazole ring substituted with a 3,4-dimethoxyphenyl group and a 2-methylphenyl moiety. The thiazole core is known for conferring bioactivity in agrochemical and pharmaceutical contexts, while the methoxy and methyl substituents modulate electronic and steric properties, influencing solubility and target interactions .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14-7-5-6-8-17(14)26-22(28)21(27)24-12-11-20-15(2)25-23(31-20)16-9-10-18(29-3)19(13-16)30-4/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROLTDUFMGSIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide is a thiazole derivative recognized for its potential biological activity, particularly in medicinal chemistry. This compound exhibits diverse pharmacological properties, making it a subject of interest in various research domains, including antimicrobial, antifungal, and anticancer studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H27N3O4S
  • Molecular Weight : 455.55 g/mol
  • CAS Number : 16031965

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring and subsequent modifications to introduce various substituents. A common synthetic route may involve:

  • Thiazole Ring Formation : Cyclization of appropriate precursors under controlled conditions.
  • Electrophilic Aromatic Substitution : Introduction of the dimethoxyphenyl group.
  • Coupling Reaction : Final coupling with an amine or acyl chloride to yield the desired product.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Acinetobacter baumannii.
  • The compound has also been tested against fungal strains, exhibiting activity with MIC values as low as 16 μg/mL against Candida albicans and other pathogenic fungi .

Anticancer Properties

The compound's mechanism of action may involve the modulation of specific molecular targets associated with cancer cell proliferation and survival. Studies suggest that it can induce apoptosis in cancer cells by:

  • Inhibiting key signaling pathways involved in cell survival.
  • Disrupting the synthesis of critical cellular components required for cancer cell growth .

Case Studies and Research Findings

  • Study on Antifungal Activity :
    • A study evaluated the antifungal efficacy of various thiazole derivatives, including this compound, against a panel of fungal pathogens. Results indicated potent activity with significant inhibition of mycelial growth at concentrations ranging from 8 to 500 ppm .
  • Antibacterial Screening :
    • In another study focusing on antibacterial properties, this compound displayed remarkable effectiveness against E. faecalis and L. monocytogenes, with MIC values comparable to established antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismsMIC (μg/mL)Reference
AntibacterialStaphylococcus aureus≤0.25
Acinetobacter baumannii≤0.25
Enterococcus faecalis16
AntifungalCandida albicans16
Aspergillus niger8
AnticancerVarious cancer cell linesVaries

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocyclic Rings
  • Thiazole vs. Thiadiazole/Triazolothiazole Derivatives :
    The target compound’s 1,3-thiazole ring differs from 1,3,4-thiadiazole () and triazolothiazole systems (). Thiadiazoles are associated with broader bioactivity due to enhanced electron-withdrawing effects, while triazolothiazoles (e.g., in ) exhibit fused rings that improve structural rigidity and binding affinity .
Substituent Effects
  • Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl substituent in .
  • Methyl Groups :
    The 4-methyl-thiazole and 2-methylphenyl groups in the target compound parallel methyl substituents in analogs like N-(3-chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide (). Methyl groups typically improve metabolic stability by sterically shielding reactive sites .
Key Reactions
  • Amide Coupling :
    Similar to , the target compound’s ethanediamide backbone likely involves carbodiimide-mediated coupling (e.g., EDC/HOBt), a standard method for amide bond formation .
  • Thiazole Formation :
    The thiazole ring may be synthesized via Hantzsch thiazole synthesis, analogous to methods in and , where bromoacetate derivatives react with thioureas or thioamides .
Functionalization Steps
  • Diamine Linkers :
    Ethylenediamine linkers, as seen in and , are critical for connecting heterocyclic and aryl groups. The target compound’s ethyl spacer may enhance conformational flexibility compared to rigid triazolothiazole systems .
Thiazole and Thiadiazole Derivatives
  • Insecticidal/Fungicidal Activity: 1,3,4-Thiadiazoles () exhibit potent bioactivity due to their ability to disrupt enzyme function in pests.
  • Pesticidal Applications :
    Analogs in (e.g., sulfentrazone) highlight the role of amide linkages and aryl substitutions in pesticidal activity. The target compound’s dimethoxyphenyl group may mimic these effects .

Physicochemical Properties

Solubility and Stability
  • Methoxy vs. Chloro Substituents :
    Compared to the chloro-substituted analog in , the target compound’s methoxy groups likely increase water solubility but reduce halogen-bonding interactions, impacting target binding .
  • Steric Effects : The 4-methyl-thiazole and ethyl spacer may improve solubility over bulkier triazolothiazole systems, as seen in .

Q & A

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Methodological Answer : Optimize solvent systems (e.g., replace THF with 2-MeTHF for safety), reduce column chromatography reliance by switching to crystallization (e.g., ethanol/water mixtures). Use DoE (Design of Experiments) to refine reaction parameters (temperature, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide

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